4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one
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Overview
Description
3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of functional groups, including a dihydroisoquinoline moiety, a piperazine ring, and a thiolane-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the thiolane-1,1-dione structure is formed via cyclization reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield quinoline derivatives, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: As a tool for studying the interactions of dihydroisoquinoline derivatives with biological targets.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets in the body. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects . The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, while the thiolane-1,1-dione structure may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share the dihydroisoquinoline core and exhibit similar biological activities, such as anti-nausea and antidiabetic effects.
Piperazine derivatives: Compounds with a piperazine ring are commonly used in medicinal chemistry for their ability to enhance binding affinity and selectivity.
Thiolane-1,1-dione derivatives:
Uniqueness
3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[4-(1,1-dioxothiolan-3-yl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C19H23N3O4S/c1-20-12-17(15-4-2-3-5-16(15)18(20)23)19(24)22-9-7-21(8-10-22)14-6-11-27(25,26)13-14/h2-5,12,14H,6-11,13H2,1H3 |
InChI Key |
PQEVJNNCBONHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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